molecular formula C25H25N5O5 B12113191 Cbz-DL-His-DL-Trp-OH

Cbz-DL-His-DL-Trp-OH

Cat. No.: B12113191
M. Wt: 475.5 g/mol
InChI Key: JINLNSVUUQVSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-HIS-TRP-OH: Nα-Carbobenzyloxy-L-histidyl-L-tryptophan , is a dipeptide composed of the amino acids histidine and tryptophan. This compound is significant in various biochemical and pharmacological studies due to its role as an intermediate in peptide synthesis and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-HIS-TRP-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, histidine, to a resin. The amino group of histidine is protected by a carbobenzyloxy (Cbz) group to prevent unwanted reactions. The second amino acid, tryptophan, is then coupled to the histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product is cleaved from the resin and deprotected to yield Z-HIS-TRP-OH .

Industrial Production Methods: Industrial production of Z-HIS-TRP-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by cleavage and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Z-HIS-TRP-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-HIS-TRP-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-HIS-TRP-OH involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal coordination, while the tryptophan residue can engage in π-π interactions and hydrophobic interactions. These interactions enable Z-HIS-TRP-OH to modulate enzymatic activity and influence various biochemical processes .

Properties

IUPAC Name

2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c31-23(29-22(24(32)33)10-17-12-27-20-9-5-4-8-19(17)20)21(11-18-13-26-15-28-18)30-25(34)35-14-16-6-2-1-3-7-16/h1-9,12-13,15,21-22,27H,10-11,14H2,(H,26,28)(H,29,31)(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINLNSVUUQVSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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